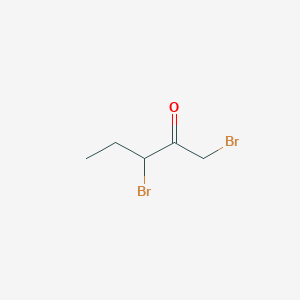

1,3-Dibromo-2-pentanone

Description

BenchChem offers high-quality 1,3-Dibromo-2-pentanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1,3-Dibromo-2-pentanone including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

816-21-7 |

|---|---|

Molecular Formula |

C5H8Br2O |

Molecular Weight |

243.92 g/mol |

IUPAC Name |

1,3-dibromopentan-2-one |

InChI |

InChI=1S/C5H8Br2O/c1-2-4(7)5(8)3-6/h4H,2-3H2,1H3 |

InChI Key |

JZDMIXWJJOMMHB-UHFFFAOYSA-N |

Canonical SMILES |

CCC(C(=O)CBr)Br |

Origin of Product |

United States |

Foundational & Exploratory

Introduction: Unveiling the Synthetic Potential of a Bifunctional Electrophile

An In-Depth Technical Guide to 1,3-Dibromo-2-pentanone

In the landscape of organic synthesis, α-haloketones are foundational building blocks, prized for their dual reactivity which enables a myriad of molecular transformations.[1] The strategic placement of a halogen atom adjacent to a carbonyl group activates the α-carbon for nucleophilic attack, while the carbonyl itself remains a site for nucleophilic addition. 1,3-Dibromo-2-pentanone, a vicinal dihaloketone, elevates this synthetic utility by presenting two electrophilic carbon centers. This guide provides an in-depth exploration of 1,3-Dibromo-2-pentanone, a molecule with significant, albeit specialized, applications for researchers and drug development professionals. We will delve into its core properties, synthesis, reactivity, and safe handling, grounded in established chemical principles.

The Chemical Abstracts Service (CAS) has assigned the number 816-21-7 to 1,3-Dibromo-2-pentanone.[2][3][4] This unique identifier is crucial for unambiguous identification in databases, regulatory submissions, and procurement.

Physicochemical and Structural Data

A comprehensive understanding of a reagent's physical and chemical properties is paramount for its effective and safe use in experimental design. The key data for 1,3-Dibromo-2-pentanone are summarized below.

| Property | Value | Source |

| CAS Number | 816-21-7 | [2][4][5] |

| Molecular Formula | C₅H₈Br₂O | [2][4] |

| Molecular Weight | 243.92 g/mol | [3][4] |

| IUPAC Name | 1,3-dibromopentan-2-one | [4] |

| Canonical SMILES | CCC(C(=O)CBr)Br | [2][4] |

| InChIKey | JZDMIXWJJOMMHB-UHFFFAOYSA-N | [4][6] |

| XLogP3 | 2.5 | [2][4] |

| Hydrogen Bond Donor Count | 0 | [2][4] |

| Hydrogen Bond Acceptor Count | 1 | [2][4] |

| Rotatable Bond Count | 3 | [2][4] |

Synthesis and Mechanistic Considerations

The primary route to α-haloketones is through the electrophilic halogenation of a ketone.[1] The synthesis of 1,3-Dibromo-2-pentanone would logically proceed from the dibromination of 2-pentanone. This reaction is typically acid-catalyzed, proceeding through an enol intermediate.

Mechanism of α-Bromination:

-

Enolization: The reaction is initiated by the acid-catalyzed tautomerization of 2-pentanone to its enol form. For an unsymmetrical ketone like 2-pentanone, two distinct enols can form: the more substituted (thermodynamic) enol and the less substituted (kinetic) enol. Under acidic conditions, the formation of the more substituted enol is generally favored.[1]

-

Nucleophilic Attack: The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of elemental bromine (Br₂).

-

Deprotonation: The resulting oxonium ion is deprotonated, typically by the bromide ion formed in the previous step, to regenerate the carbonyl group and yield the α-bromoketone.

To achieve dibromination at the 1 and 3 positions, the reaction conditions must be controlled to first form the 3-bromo-2-pentanone (from the more stable enol), followed by a second bromination at the less substituted α-carbon (C1). The presence of the first electron-withdrawing bromine atom at C3 deactivates the carbonyl and can make the second bromination more challenging, often requiring forcing conditions.

Reactivity and Applications in Synthesis

1,3-Dibromo-2-pentanone is a potent bifunctional electrophile, making it a valuable precursor for the synthesis of heterocyclic compounds. The two bromine atoms are susceptible to displacement by a wide range of nucleophiles. When a dinucleophile is used, cyclization reactions can readily occur.

A classic example of this reactivity pattern is the Hantzsch thiazole synthesis, where an α-haloketone reacts with a thioamide. By analogy, 1,3-Dibromo-2-pentanone can react with various dinucleophiles (e.g., thiourea, amidines) to form five or six-membered heterocyclic rings, which are common scaffolds in medicinal chemistry.

Causality of Reactivity:

-

C3-Br Bond: This is a secondary alkyl halide. It is subject to Sₙ2 displacement. The adjacent carbonyl group can influence the reaction rate.

-

C1-Br Bond: This is a primary alkyl halide, which is typically more reactive towards Sₙ2 displacement than a secondary halide, assuming similar steric hindrance.

This differential reactivity can potentially be exploited for sequential, selective functionalization, although controlling such reactions can be challenging.

Experimental Protocol: Synthesis of a Substituted Thiazole

The following protocol is a representative, self-validating procedure for the synthesis of a substituted aminothiazole using 1,3-Dibromo-2-pentanone. This protocol is based on established methods for thiazole synthesis from α-haloketones.

Objective: To synthesize 2-amino-4-(1-bromopropyl)thiazole.

Materials:

-

1,3-Dibromo-2-pentanone (1.0 eq)

-

Thiourea (1.1 eq)

-

Ethanol (anhydrous)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,3-Dibromo-2-pentanone in anhydrous ethanol (approx. 0.5 M concentration).

-

Reagent Addition: Add thiourea to the solution. The mixture may be heterogeneous initially.

-

Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol). Monitor the reaction progress using Thin Layer Chromatography (TLC) [Silica gel, e.g., 1:1 Hexanes:Ethyl Acetate]. The reaction is typically complete within 2-4 hours. Self-Validation Checkpoint: The disappearance of the starting ketone spot and the appearance of a new, more polar product spot on the TLC plate indicates reaction progression.

-

Workup - Neutralization: Cool the reaction mixture to room temperature. Slowly add saturated aqueous sodium bicarbonate solution to neutralize the hydrobromic acid (HBr) formed during the reaction until the effervescence ceases.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate.

-

Workup - Washing: Combine the organic layers and wash sequentially with water and then brine. Trustworthiness Principle: The brine wash helps to remove residual water from the organic layer, improving the efficiency of the drying step.

-

Drying and Filtration: Dry the organic layer over anhydrous sodium sulfate. Filter the solution to remove the drying agent.

-

Purification: Concentrate the filtrate under reduced pressure to yield the crude product. Purify the residue by column chromatography on silica gel or by recrystallization to obtain the pure 2-amino-4-(1-bromopropyl)thiazole.

Applications in Drug Development

While specific citations for 1,3-Dibromo-2-pentanone in late-stage drug development are not prevalent in readily available literature, its role is best understood as a versatile starting material or intermediate. The value of α,α'-dihaloketones lies in their ability to construct complex molecular architectures, particularly heterocyclic systems that are ubiquitous in pharmaceuticals. Computational methods and virtual screening are often employed to design novel drug candidates, and versatile building blocks like this are essential for their synthesis.[7] The application of such building blocks is a key part of the broader strategy to generate novel compounds for evaluation, a critical step in the early phases of drug discovery.[8][9][10]

Safety, Handling, and Disposal

Disclaimer: No specific safety data sheet (SDS) for 1,3-Dibromo-2-pentanone (CAS 816-21-7) was found in the initial search. The following information is based on the known hazards of structurally similar α-haloketones and general principles for handling reactive alkylating agents. A substance-specific risk assessment must be performed before use.

Potential Hazards:

-

Toxicity: Likely to be harmful if swallowed, inhaled, or absorbed through the skin.[11][12]

-

Irritation: Causes skin and serious eye irritation.[11][13] α-Haloketones are often lachrymators (tear-producing agents).[14]

-

Alkylation: As an alkylating agent, it has the potential to be mutagenic and should be handled with extreme caution.

Handling Precautions:

-

Engineering Controls: Use only in a well-ventilated chemical fume hood.

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves (e.g., nitrile, neoprene), a lab coat, and chemical safety goggles or a face shield.[13][15]

-

Handling: Avoid breathing vapors or mist. Avoid contact with skin and eyes. Do not ingest.[13] Keep away from heat and sources of ignition.

First Aid Measures:

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. Seek immediate medical attention.[13]

-

Skin Contact: Immediately wash off with plenty of soap and water while removing all contaminated clothing. Seek medical attention.[13]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Seek immediate medical attention.[13]

-

Ingestion: Do NOT induce vomiting. Clean mouth with water and seek immediate medical attention.[13]

Storage and Disposal:

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[13]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[13]

References

-

1,3-Dibromo-2-pentanone - LookChem. [Link]

-

1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 - PubChem. [Link]

-

Organic Syntheses Procedure - Org Syn. [Link]

-

Cas 140200-76-6,1,5-DIBROMO-PENTAN-3-ONE - LookChem. [Link]

-

3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922 - PubChem. [Link]

-

Synthesis - Chemistry LibreTexts. [Link]

-

2,4-DIBROMO-3-PENTANONE Safety Data Sheets(SDS) - LookChem. [Link]

-

Applications in drug development - European Pharmaceutical Review. [Link]

-

Computational reaction mechanism study of the elimination of 2-pentanone - Scholars Research Library. [Link]

-

Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... - ResearchGate. [Link]

-

Scheme 3. Reaction of 2,2-dibromo-1,3-indandione 3 with dipotassium... - ResearchGate. [Link]

-

A Review on Applications of Computational Methods in Drug Screening and Design - PMC. [Link]

-

Applications of molecular imaging in drug development - Drug Target Review. [Link]

-

Applications of Flow Chemistry in Drug Development – Highlights of Recent Patent Literature - ResearchGate. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Dibromo-2-pentanone|lookchem [lookchem.com]

- 3. Page loading... [guidechem.com]

- 4. 1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Page loading... [guidechem.com]

- 6. Page loading... [guidechem.com]

- 7. A Review on Applications of Computational Methods in Drug Screening and Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]

- 9. drugtargetreview.com [drugtargetreview.com]

- 10. researchgate.net [researchgate.net]

- 11. 3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. lookchem.com [lookchem.com]

- 13. assets.thermofisher.cn [assets.thermofisher.cn]

- 14. Organic Syntheses Procedure [orgsyn.org]

- 15. fishersci.ca [fishersci.ca]

An In-depth Technical Guide to the Structural Elucidation of 1,3-Dibromo-2-pentanone

Introduction: The Significance of α-Haloketones

In the landscape of synthetic organic chemistry, α-haloketones represent a class of highly versatile intermediates. Their intrinsic reactivity, stemming from the synergistic electron-withdrawing effects of the carbonyl and the adjacent halogen, renders them potent alkylating agents and valuable precursors for a myriad of chemical transformations, particularly in the synthesis of complex heterocyclic systems.[1][2] 1,3-Dibromo-2-pentanone (CAS No. 816-21-7), an α,α'-dihalogenated ketone, exemplifies this chemical utility.[3][4][5] The precise placement of the two bromine atoms at positions 1 and 3 is critical to its reactivity and dictates the outcome of its subsequent reactions. Therefore, unambiguous confirmation of its molecular structure is not merely an academic exercise but a foundational requirement for its effective application in research and development.

This guide provides a comprehensive, multi-technique approach to the structural elucidation of 1,3-dibromo-2-pentanone, integrating data from Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the causality behind the expected spectral features and provide field-proven protocols for data acquisition, ensuring a self-validating analytical workflow.

Molecular Identity and Physicochemical Properties

A foundational step in any structural elucidation is the compilation of known data for the target compound.

| Property | Value | Source |

| CAS Number | 816-21-7 | PubChem[6] |

| Molecular Formula | C₅H₈Br₂O | LookChem[3], PubChem[6] |

| Molecular Weight | 243.92 g/mol | PubChem[6] |

| Exact Mass | 243.89214 Da | LookChem[3] |

| Canonical SMILES | CCC(C(=O)CBr)Br | LookChem[3], PubChem[6] |

Visualizing the Elucidation Workflow

A systematic approach is paramount for definitive structure confirmation. The workflow below illustrates the logical progression from sample analysis to final structural verification, integrating data from orthogonal analytical techniques.

Caption: Overall workflow for the structural elucidation of 1,3-dibromo-2-pentanone.

Mass Spectrometry: Unveiling the Molecular Mass and Halogen Presence

Mass spectrometry provides two crucial pieces of initial evidence: the molecular weight and the number of halogen atoms. For a dibrominated compound, the isotopic signature of bromine is the most definitive feature.

Causality of Expected Spectrum

Natural bromine exists as two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio (50.7% and 49.3%, respectively).[7] This distribution gives rise to a characteristic pattern for any ion containing bromine atoms.

-

Molecular Ion ([M]⁺): For a molecule with two bromine atoms, the molecular ion peak will appear as a triplet of peaks at m/z values corresponding to [M]⁺, [M+2]⁺, and [M+4]⁺. The relative intensity of these peaks is expected to be approximately 1:2:1, corresponding to the statistical probability of the ion containing (⁷⁹Br, ⁷⁹Br), (⁷⁹Br, ⁸¹Br), or (⁸¹Br, ⁸¹Br) combinations.[7] For C₅H₈Br₂O, this triplet should be centered around m/z 244.

-

Fragmentation: Electron Ionization (EI) is a high-energy technique that causes the molecular ion to fragment. The most common fragmentation pathways for ketones are α-cleavages (breaking the bond adjacent to the carbonyl group) and the loss of neutral species.[8][9]

Predicted Mass Spectrum Data

| m/z (Isotope Cluster) | Proposed Fragment Ion | Fragmentation Pathway | Key Feature |

| 242/244/246 | [C₅H₈Br₂O]⁺ | Molecular Ion | 1:2:1 intensity ratio |

| 213/215/217 | [C₄H₅Br₂O]⁺ | Loss of •CH₃ | α-cleavage |

| 185/187/189 | [C₃H₃Br₂O]⁺ | Loss of •C₂H₅ | α-cleavage |

| 165/167 | [C₅H₈BrO]⁺ | Loss of •Br | Halogen loss |

| 121/123 | [C₂H₂BrO]⁺ | Cleavage of C2-C3 bond | Contains one Br atom |

| 57 | [C₃H₅O]⁺ | Propanoyl cation | α-cleavage, loss of •CHBr₂ |

| 29 | [C₂H₅]⁺ | Ethyl cation | α-cleavage |

Visualizing Key Fragmentation Pathways

Caption: Predicted major fragmentation pathways for 1,3-dibromo-2-pentanone in EI-MS.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Prepare a 1 mg/mL solution of the compound in a volatile solvent such as dichloromethane or ethyl acetate.

-

Instrumentation: Utilize a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Parameters:

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250°C.

-

Oven Program: Start at 50°C, hold for 2 minutes, then ramp to 280°C at a rate of 15°C/min.

-

-

MS Parameters:

-

Ionization Source: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: m/z 25-350.

-

Source Temperature: 230°C.

-

-

Data Processing: Analyze the resulting total ion chromatogram (TIC) and extract the mass spectrum for the peak corresponding to the compound. Examine the molecular ion region for the characteristic 1:2:1 bromine triplet and identify major fragment ions.[10]

Infrared (IR) Spectroscopy: Identifying Key Functional Groups

IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in a molecule. For 1,3-dibromo-2-pentanone, the most telling absorption will be that of the carbonyl group.

Causality of Expected Spectrum

-

C=O Stretch: Saturated aliphatic ketones typically exhibit a strong, sharp absorption band around 1715 cm⁻¹.[11][12][13] The presence of an electronegative bromine atom on the α-carbon (C1) will cause a slight shift to a higher frequency (the "field effect"), often placing the peak in the 1725-1745 cm⁻¹ range.

-

C-H Stretches: The sp³ C-H stretching vibrations from the ethyl and bromomethyl groups will appear just below 3000 cm⁻¹.

-

C-Br Stretch: The carbon-bromine bond stretch is expected in the fingerprint region, typically between 600-500 cm⁻¹, but can be difficult to assign definitively.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Functional Group |

| ~2975-2850 | Medium | C-H Stretch | sp³ C-H (Alkyl) |

| ~1730 | Strong, Sharp | C=O Stretch | Ketone (α-halogenated)[11][13] |

| ~1465, ~1380 | Medium | C-H Bend | CH₂ and CH₃ |

| ~600-500 | Medium-Weak | C-Br Stretch | Alkyl Halide |

Experimental Protocol: FTIR-ATR Analysis

-

Sample Preparation: As the compound is likely a liquid or low-melting solid, no special preparation is needed for Attenuated Total Reflectance (ATR) analysis.

-

Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Place a single drop of the neat sample directly onto the ATR crystal.

-

Acquire the sample spectrum.

-

-

Parameters:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically sufficient.

-

-

Data Processing: The instrument software will automatically subtract the background spectrum from the sample spectrum. Label the major peaks, paying close attention to the strong absorption in the carbonyl region.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Carbon-Hydrogen Framework

NMR spectroscopy is the most powerful tool for elucidating the precise connectivity of atoms in an organic molecule. By analyzing both ¹H and ¹³C spectra, we can piece together the complete structure.

Causality of Expected Spectra

The chemical shift of a nucleus is determined by its electronic environment. Electronegative atoms like oxygen and bromine withdraw electron density, "deshielding" nearby nuclei and causing their signals to appear further downfield (at a higher ppm value).[14] Spin-spin coupling in ¹H NMR provides information about adjacent, non-equivalent protons.

Predicted ¹³C NMR Spectral Data (at ~100 MHz, CDCl₃)

The structure CH₃ -CH₂ -CH Br-C(=O)-C H₂ Br contains five unique carbon atoms.

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (C2) | ~195-205 | Highly deshielded carbonyl carbon.[13][14] |

| CHBr (C3) | ~50-60 | Deshielded by both the adjacent carbonyl and the attached bromine. |

| CH₂Br (C1) | ~35-45 | Deshielded by the adjacent carbonyl and the attached bromine. |

| CH₂ (C4) | ~30-40 | Adjacent to the deshielding CHBr group. |

| CH₃ (C5) | ~10-15 | Standard alkyl methyl group, least deshielded. |

Predicted ¹H NMR Spectral Data (at ~400 MHz, CDCl₃)

The structure contains four sets of chemically non-equivalent protons.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Integration | Multiplicity | Rationale |

| H on C3 | ~4.5-4.8 | 1H | Triplet (t) | Deshielded by Br and C=O. Coupled to the two H's on C4. |

| H's on C1 | ~4.2-4.4 | 2H | Singlet (s) | Deshielded by Br and C=O. No adjacent protons to couple with. |

| H's on C4 | ~1.9-2.2 | 2H | Sextet or dq | Coupled to one H on C3 and three H's on C5. Deshielded by proximity to C3. |

| H's on C5 | ~1.0-1.2 | 3H | Triplet (t) | Standard alkyl methyl. Coupled to the two H's on C4. |

Experimental Protocol: NMR Analysis

-

Sample Preparation:

-

Accurately weigh 10-20 mg of the purified compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent, typically chloroform-d (CDCl₃), inside a clean vial.

-

Transfer the solution into a 5 mm NMR tube.[15]

-

-

Instrumentation: A 400 MHz (or higher) NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse Program: Standard single-pulse experiment.

-

Spectral Width: -1 to 10 ppm.

-

Number of Scans: 8-16.

-

Relaxation Delay: 2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse Program: Standard proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: -10 to 220 ppm.

-

Number of Scans: 512-1024 (¹³C is less sensitive).

-

Relaxation Delay: 2-5 seconds.

-

-

Data Processing:

-

Apply Fourier transform to the Free Induction Decay (FID).

-

Phase and baseline correct the spectra.

-

Calibrate the ¹H spectrum using the residual solvent peak (CDCl₃ at 7.26 ppm). Calibrate the ¹³C spectrum using the CDCl₃ triplet centered at 77.16 ppm.

-

Integrate the ¹H signals to determine relative proton counts and analyze the splitting patterns (multiplicities) to establish proton-proton connectivity.

-

Conclusion: An Integrated and Self-Validating Structural Proof

The structural elucidation of 1,3-dibromo-2-pentanone is achieved not by a single piece of evidence, but by the seamless integration of data from multiple, orthogonal analytical techniques.

-

Mass Spectrometry definitively establishes the molecular formula as C₅H₈Br₂O through the observation of the molecular ion triplet (m/z 242/244/246) with a characteristic 1:2:1 intensity ratio.

-

Infrared Spectroscopy confirms the presence of a ketone functional group via the strong, sharp C=O absorption band around 1730 cm⁻¹.

-

¹³C NMR Spectroscopy verifies the presence of five unique carbon environments, including a downfield carbonyl carbon (~200 ppm) and two distinct carbons bonded to bromine.

-

¹H NMR Spectroscopy provides the final, unambiguous proof of connectivity. The observation of a singlet (2H), two triplets (1H and 3H), and a sextet (2H), with chemical shifts and integrations precisely matching those predicted for the 1,3-dibromo structure, confirms the atomic arrangement.

This multi-faceted approach provides a self-validating system where each piece of data corroborates the others, leading to the unequivocal structural confirmation of 1,3-dibromo-2-pentanone. This level of analytical rigor is essential for any scientist or researcher intending to use such reactive intermediates in further synthetic applications.

References

- Spectroscopy of Aldehydes and Ketones. (n.d.). NC State University Libraries.

- INFRARED SPECTROSCOPY (IR). (n.d.).

- IR Spectroscopy Tutorial: Ketones. (n.d.). University of Calgary.

- 1,3-Dibromo-2-pentanone. (n.d.). LookChem.

- Spectroscopy of Aldehydes and Ketones. (2024). Chemistry LibreTexts.

- 1,3-Dibromo-2-pentanone. (n.d.). Chemicalland21.

- 1,3-Dibromo-2-pentanone wiki. (n.d.). Guidechem.

- Ketones. (n.d.). OpenOChem Learn.

-

α-Halo ketone. (n.d.). Wikipedia. Retrieved from [Link]

-

1,3-Dibromopentan-2-one. (n.d.). PubChem. Retrieved from [Link]

-

Erian, A. W., Sherif, S. M., & Gaber, H. M. (2003). The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis. Molecules, 8(11), 793–865. Retrieved from [Link]

- 1,3-Dibromo-2-pentanone CAS No. 816-21-7 Synthetic Routes. (n.d.). Guidechem.

- Interpreting the fragmentation pattern of the mass spectrum of 1,1-dibromoethane. (n.d.). Doc Brown's Chemistry.

- Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts.

- Short Summary of 1H-NMR Interpretation. (n.d.). Minnesota State University Moorhead.

- Fragmentation Mechanisms. (n.d.). Michigan State University.

- An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 4,4-Dimethyl-2-pentanone. (n.d.). BenchChem.

- An In-depth Technical Guide to the Spectroscopic Data of 2,3-Dibromo-1-propanol. (n.d.). BenchChem.

Sources

- 1. α-Halo ketone - Wikipedia [en.wikipedia.org]

- 2. The Chemistry of α-Haloketones and Their Utility in Heterocyclic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. Page loading... [wap.guidechem.com]

- 5. Page loading... [wap.guidechem.com]

- 6. 1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. C2H4Br2 CH3CHBr2 mass spectrum of 1,1-dibromoethane fragmentation pattern of m/z m/e ions for analysis and identification of 1,1-dibromoethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. pdf.benchchem.com [pdf.benchchem.com]

- 11. 19.14 Spectroscopy of Aldehydes and Ketones – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. chem.libretexts.org [chem.libretexts.org]

- 14. Ketones | OpenOChem Learn [learn.openochem.org]

- 15. pdf.benchchem.com [pdf.benchchem.com]

1,3-Dibromo-2-pentanone IUPAC name and synonyms

An In-Depth Technical Guide to 1,3-Dibromo-2-pentanone: Synthesis, Properties, and Applications

Introduction

α-Halogenated ketones are a cornerstone of modern organic synthesis, serving as highly versatile intermediates for the construction of complex molecular architectures. The presence of a halogen atom adjacent to a carbonyl group activates the molecule for a wide array of nucleophilic substitution and elimination reactions, making these compounds indispensable building blocks, particularly in the synthesis of pharmaceuticals and other bioactive molecules.[1] This guide provides a comprehensive technical overview of 1,3-Dibromo-2-pentanone, a bifunctional electrophile with significant potential in synthetic chemistry. As a Senior Application Scientist, this document is structured to provide not just procedural details but also the underlying mechanistic rationale and practical insights necessary for researchers, scientists, and drug development professionals to effectively utilize this reagent.

Nomenclature and Chemical Identity

Correctly identifying a chemical compound is the first step in any rigorous scientific endeavor. The systematic name for this compound is defined by the International Union of Pure and Applied Chemistry (IUPAC) rules.

The IUPAC name for the compound is 1,3-dibromopentan-2-one .[2]

It is also known by several synonyms and registered under various chemical identifiers, which are crucial for database searches and regulatory compliance.

| Identifier Type | Value | Source |

| IUPAC Name | 1,3-dibromopentan-2-one | PubChem[2] |

| Synonym | 1,3-Dibromo-2-pentanone | LookChem[3] |

| CAS Number | 816-21-7 | PubChem[2] |

| Molecular Formula | C₅H₈Br₂O | PubChem[2] |

| Canonical SMILES | CCC(C(=O)CBr)Br | LookChem[3] |

| InChIKey | JZDMIXWJJOMMHB-UHFFFAOYSA-N | PubChem[2] |

| DSSTox Substance ID | DTXSID50512461 | LookChem[3] |

Physicochemical and Computed Properties

Understanding the physicochemical properties of a reagent is paramount for predicting its behavior in different solvent systems, its potential for membrane permeability, and its general handling characteristics. The following properties for 1,3-Dibromo-2-pentanone have been computationally derived.

| Property | Value | Source |

| Molecular Weight | 243.92 g/mol | PubChem[2] |

| Exact Mass | 243.89214 Da | PubChem[2] |

| XLogP3-AA | 2.5 | PubChem[2] |

| Hydrogen Bond Donor Count | 0 | PubChem[2] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[2] |

| Rotatable Bond Count | 3 | PubChem[2] |

| Topological Polar Surface Area | 17.1 Ų | PubChem[2] |

| Complexity | 82.5 | LookChem[3] |

The XLogP3 value of 2.5 suggests a moderate degree of lipophilicity, indicating that the compound will be more soluble in organic solvents than in water. The single hydrogen bond acceptor (the carbonyl oxygen) and lack of donors influence its solvation properties and potential for intermolecular interactions.

Synthesis: Electrophilic α-Bromination

The synthesis of α-bromo ketones is a classic transformation in organic chemistry. For an unsymmetrical ketone like 2-pentanone, the regioselectivity of the bromination is a key consideration.

Mechanistic Rationale

The electrophilic α-bromination of a ketone in an acidic medium proceeds via an enol intermediate.[1] This acid-catalyzed pathway is fundamental because the protonation of the carbonyl oxygen enhances the acidity of the α-protons, facilitating the tautomerization to the more nucleophilic enol form.[1]

The accepted mechanism involves three primary steps:

-

Enolization : The carbonyl oxygen is protonated by the acid catalyst. A weak base (like the solvent or another ketone molecule) then abstracts an α-proton, leading to the formation of the enol. For 2-pentanone, two different enols can form, but the more substituted enol (pent-2-en-2-ol) is thermodynamically more stable, directing the initial bromination to the C3 position.

-

Nucleophilic Attack : The electron-rich double bond of the enol acts as a nucleophile, attacking a molecule of electrophilic bromine (Br₂).[1]

-

Deprotonation : The resulting oxonium ion is deprotonated to regenerate the carbonyl group, yielding the α-bromo ketone.[1]

To achieve dibromination at the C1 and C3 positions, a second bromination event must occur. The first bromine atom at C3 is electron-withdrawing, which deactivates the C3 position for further enolization and subsequent bromination. Consequently, the second bromination is directed to the less hindered and now relatively more activated C1 position.

Experimental Workflow: Synthesis of 1,3-Dibromo-2-pentanone

The following protocol is adapted from standard methodologies for the acid-catalyzed α-bromination of ketones.[1]

Caption: Experimental workflow for the synthesis of 1,3-Dibromo-2-pentanone.

Step-by-Step Methodology

-

Preparation : In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser, dissolve 2-pentanone (1.0 eq) in glacial acetic acid. The acetic acid serves as both a solvent and the acid catalyst for enolization. Cool the flask in an ice bath to 0-5 °C to control the initial exotherm of the reaction.

-

Bromine Addition : Slowly add a solution of bromine (2.0 eq) in glacial acetic acid from the dropping funnel. Causality : The dropwise addition is critical to maintain temperature control, preventing side reactions and the excessive evolution of HBr gas. The reaction is highly exothermic.

-

Reaction : Once the addition is complete, remove the ice bath and allow the mixture to stir at room temperature. Monitor the disappearance of the bromine color and track the reaction's progress using an appropriate analytical technique (e.g., TLC or GC-MS) until the starting material is consumed.

-

Work-up : Carefully pour the reaction mixture into a beaker of ice-water to quench the reaction. Extract the aqueous mixture with a suitable organic solvent, such as dichloromethane or diethyl ether.

-

Purification : Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize the acetic acid and any remaining HBr, followed by a wash with brine. Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄), filter, and remove the solvent under reduced pressure. The resulting crude product can be purified by vacuum distillation.

Reactivity and Synthetic Utility

1,3-Dibromo-2-pentanone is a potent bifunctional electrophile. The two bromine atoms have different steric and electronic environments, which can be exploited for selective reactions.

-

C1-Bromine : This primary bromide is highly susceptible to Sₙ2 displacement by a wide range of nucleophiles.

-

C3-Bromine : This secondary bromide is more sterically hindered but is also activated by the adjacent carbonyl group.

This differential reactivity makes it a valuable precursor for the synthesis of heterocyclic compounds, such as furans, pyrroles, and thiazoles, through reactions with dinucleophilic species.

Caption: Potential reaction pathways for 1,3-Dibromo-2-pentanone.

Applications in Research and Drug Development

While specific blockbuster drugs derived directly from 1,3-Dibromo-2-pentanone are not prominent in the literature, its value lies in its role as a versatile building block. The ability to introduce functionality at two distinct positions allows for the rapid construction of molecular complexity. In drug development, such intermediates are crucial for generating libraries of compounds for high-throughput screening. The scaffolds accessible from this reagent, such as substituted thiazoles, are prevalent in many biologically active compounds. The desire to avoid late-stage failures in drug development pipelines drives the need for efficient synthetic routes to novel scaffolds, a role for which 1,3-Dibromo-2-pentanone is well-suited.[4]

Safety and Handling

Disclaimer: No specific safety data sheet (SDS) for 1,3-Dibromo-2-pentanone was found in the search. The information below is compiled from the SDS for structurally related dibromo-ketones like 2,4-dibromo-3-pentanone and 1,3-dibromo-2-propanone and should be used as a precautionary guide only.[5][6] A substance-specific risk assessment must be performed before handling.

-

Hazard Statements : Likely to be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[6][7] May cause respiratory irritation.[6]

-

Precautionary Statements : Use only in a well-ventilated area, preferably a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5] Wash hands thoroughly after handling.[5] Keep away from heat and open flames.[7]

| Exposure Route | First Aid Measure | Source |

| Ingestion | Rinse mouth. Call a POISON CENTER or doctor if you feel unwell. | [6][7] |

| Skin Contact | Wash off immediately with plenty of soap and water. If skin irritation occurs, get medical advice. | [5][7] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice. | [5][7] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. | [5][6] |

Storage : Store in a cool, dry, well-ventilated place in a tightly sealed container.[7]

References

-

1,3-Dibromo-2-pentanone - LookChem . LookChem. [Link]

-

1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 . PubChem. [Link]

-

Organic Syntheses Procedure . Organic Syntheses. [Link]

-

3,5-Dibromo-2-pentanone | C5H8Br2O | CID 12567922 . PubChem. [Link]

-

1,5-Dibromopentan-2-one | C5H8Br2O | CID 22914963 . PubChem. [Link]

-

3-Bromo-2-pentanone - LookChem . LookChem. [Link]

-

1,3-Dibromo-2-propanone | C3H4Br2O | CID 69952 . PubChem. [Link]

-

Synthesis - Chemistry LibreTexts . Chemistry LibreTexts. [Link]

-

2,4-DIBROMO-3-PENTANONE Safety Data Sheets(SDS) . LookChem. [Link]

-

Reaction conditions: i) 1,3-dibromopropane, K 2 CO 3 , acetone, reflux,... . ResearchGate. [Link]

-

Computational reaction mechanism study of the elimination of 2-pentanone . Scholars Research Library. [Link]

-

Scheme 3. Reaction of 2,2-dibromo-1,3-indandione 3 with dipotassium... . ResearchGate. [Link]

-

Applications of molecular imaging in drug development . Drug Target Review. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. fishersci.com [fishersci.com]

- 6. lookchem.com [lookchem.com]

- 7. assets.thermofisher.com [assets.thermofisher.com]

An In-depth Technical Guide to the Synthesis of 1,3-Dibromo-2-pentanone

Introduction

α-Haloketones are pivotal intermediates in organic synthesis, prized for their dual electrophilic sites which allow for the construction of complex molecular architectures.[1] Among these, 1,3-Dibromo-2-pentanone stands out as a versatile building block, particularly in the synthesis of heterocyclic compounds and other pharmacologically relevant molecules.[1] This guide provides a comprehensive overview of a robust and well-established pathway for the synthesis of 1,3-Dibromo-2-pentanone, focusing on the electrophilic α-bromination of 2-pentanone. We will delve into the mechanistic underpinnings of this reaction, provide a detailed experimental protocol, and discuss the critical parameters that ensure a successful and safe synthesis.

Mechanistic Insights: The Rationale Behind Electrophilic α-Bromination

The synthesis of 1,3-Dibromo-2-pentanone from 2-pentanone proceeds via an acid-catalyzed electrophilic α-substitution reaction.[2][3] Understanding the mechanism is paramount for controlling the reaction's outcome and troubleshooting potential issues.

The Role of Acid Catalysis in Enol Formation

The reaction is initiated by the protonation of the carbonyl oxygen of 2-pentanone by an acid catalyst, typically glacial acetic acid which can also serve as the solvent.[4][5] This protonation enhances the acidity of the α-hydrogens (the hydrogens on the carbons adjacent to the carbonyl group). A weak base, such as another molecule of the ketone or the conjugate base of the acid, then abstracts an α-proton, leading to the formation of an enol intermediate.[4][5] This keto-enol tautomerism is a crucial equilibrium step, as the enol is the nucleophilic species that reacts with bromine.[3][5]

Regioselectivity in the Bromination of an Unsymmetrical Ketone

For an unsymmetrical ketone like 2-pentanone, two different enols can form, potentially leading to bromination at either the C1 or C3 position. The regioselectivity of the initial monobromination is governed by the relative stability of these enol intermediates.[4] The more substituted enol (formed by removing a proton from the C3 position) is generally more stable, leading to 3-bromo-2-pentanone as the major initial product.[6]

The Pathway to Dibromination

The introduction of the first bromine atom deactivates the carbonyl group towards further protonation, which can slow down subsequent bromination.[7][8] However, by using an excess of the brominating agent (molecular bromine, Br₂), the reaction can be driven towards the formation of the dibrominated product. The second bromination occurs at the other α-position (C1), yielding the desired 1,3-Dibromo-2-pentanone.

Below is a diagram illustrating the general mechanism of acid-catalyzed α-bromination of a ketone.

Caption: General mechanism of acid-catalyzed α-bromination of a ketone.

Experimental Protocol: A Step-by-Step Guide

This protocol details a laboratory-scale synthesis of 1,3-Dibromo-2-pentanone. It is imperative that this procedure is conducted in a well-ventilated fume hood due to the evolution of hydrogen bromide gas and the hazardous nature of bromine.

Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles | Notes |

| 2-Pentanone | 86.13 | 10.0 g | 0.116 | Starting material |

| Glacial Acetic Acid | 60.05 | 50 mL | - | Solvent and catalyst |

| Bromine (Br₂) | 159.81 | 37.1 g (11.9 mL) | 0.232 | Brominating agent (2 equivalents) |

| Dichloromethane | 84.93 | As needed | - | Extraction solvent |

| Saturated Sodium Bicarbonate Solution | - | As needed | - | For neutralization |

| Anhydrous Sodium Sulfate | 142.04 | As needed | - | Drying agent |

Equipment

-

Three-necked round-bottom flask (250 mL)

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Condenser with a calcium chloride drying tube

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure

-

Reaction Setup: Assemble the three-necked flask with the magnetic stirrer, dropping funnel, and condenser. Ensure the condenser is fitted with a drying tube to protect the reaction from atmospheric moisture.

-

Initial Solution: In the flask, dissolve 10.0 g (0.116 mol) of 2-pentanone in 50 mL of glacial acetic acid.

-

Cooling: Cool the solution to 0-5 °C using an ice bath.

-

Bromine Addition: In the dropping funnel, place a solution of 37.1 g (0.232 mol) of bromine in a minimal amount of glacial acetic acid. Add the bromine solution dropwise to the stirred ketone solution over a period of 30-60 minutes. Maintain the temperature of the reaction mixture below 10 °C throughout the addition. A significant evolution of hydrogen bromide gas will occur.[9]

-

Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at room temperature for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup - Quenching: Carefully pour the reaction mixture into a beaker containing ice water. This will precipitate the crude product and dilute the acetic acid.

-

Workup - Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).

-

Workup - Neutralization: Combine the organic layers and wash them sequentially with water, saturated sodium bicarbonate solution (until effervescence ceases), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator to yield the crude 1,3-Dibromo-2-pentanone.

-

Purification: The crude product can be purified by vacuum distillation to obtain a colorless to light yellow liquid.

The following diagram outlines the experimental workflow for the synthesis of 1,3-Dibromo-2-pentanone.

Sources

- 1. mdpi.com [mdpi.com]

- 2. acikders.ankara.edu.tr [acikders.ankara.edu.tr]

- 3. Carbonyl α-substitution reaction - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. brainly.com [brainly.com]

- 8. chegg.com [chegg.com]

- 9. Organic Syntheses Procedure [orgsyn.org]

Spectroscopic Characterization of 1,3-Dibromo-2-pentanone: A Technical Guide

This technical guide provides an in-depth analysis of the key spectroscopic data for 1,3-dibromo-2-pentanone, a halogenated ketone of interest in synthetic chemistry. The following sections detail the expected Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Nuclear Magnetic Resonance (NMR) Spectroscopy data. The interpretations are grounded in fundamental principles and data from analogous structures, offering a predictive yet robust characterization for researchers and professionals in drug development and chemical synthesis.

Introduction to the Spectroscopic Analysis of α-Haloketones

1,3-Dibromo-2-pentanone (CAS No. 816-21-7) possesses a molecular formula of C₅H₈Br₂O and a molecular weight of 243.92 g/mol .[1][2] Its structure, featuring a carbonyl group with bromine atoms at the α and γ positions, gives rise to distinct and predictable spectroscopic signatures. The presence of electronegative bromine atoms significantly influences the electronic environment of the molecule, which is directly observable in its MS, IR, and NMR spectra. Understanding these spectroscopic characteristics is paramount for reaction monitoring, quality control, and structural confirmation in synthetic applications.[3]

Mass Spectrometry (MS)

Mass spectrometry of 1,3-dibromo-2-pentanone is expected to be characterized by a distinctive isotopic pattern for the molecular ion due to the natural abundance of the bromine isotopes, ⁷⁹Br and ⁸¹Br, which are present in a nearly 1:1 ratio.[4] This results in a triplet of peaks for the molecular ion (M, M+2, M+4) and any bromine-containing fragments.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: A dilute solution of 1,3-dibromo-2-pentanone is prepared in a volatile organic solvent, such as methanol or dichloromethane.

-

Injection: The sample is introduced into the mass spectrometer, typically via direct infusion or through a gas chromatograph (GC-MS) for separation from any impurities.

-

Ionization: The sample is bombarded with a high-energy electron beam (typically 70 eV) to induce ionization and fragmentation.

-

Analysis: The resulting positively charged ions are accelerated and separated based on their mass-to-charge ratio (m/z).

-

Detection: The abundance of each ion is recorded to generate the mass spectrum.

Predicted Mass Spectrum Data

| m/z (Predicted) | Ion Structure/Formula | Fragmentation Pathway |

| 242/244/246 | [C₅H₈Br₂O]⁺˙ | Molecular Ion (M⁺˙) peak, showing the characteristic M/M+2/M+4 isotope pattern for a dibrominated compound. |

| 163/165 | [C₅H₈BrO]⁺ | Loss of a bromine radical (•Br). |

| 213/215 | [C₄H₅Br₂O]⁺ | α-cleavage with loss of a methyl radical (•CH₃). |

| 185/187 | [C₃H₂Br₂O]⁺ | α-cleavage with loss of an ethyl radical (•C₂H₅). |

| 43 | [C₂H₃O]⁺ | Formation of the acylium ion from cleavage of the C-C bond between the carbonyl carbon and the carbon bearing a bromine. |

Interpretation of Fragmentation

The primary fragmentation pathways for ketones like 1,3-dibromo-2-pentanone are α-cleavage and McLafferty rearrangement.[5][6] Given the structure, α-cleavage is expected to be a dominant fragmentation route, leading to the formation of stable acylium ions.[7] The presence of bromine atoms will influence the relative abundance of the resulting fragments.

Caption: Predicted MS fragmentation of 1,3-dibromo-2-pentanone.

Infrared (IR) Spectroscopy

The IR spectrum of 1,3-dibromo-2-pentanone will be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretching vibration. The presence of the α-bromine atom is known to shift this band to a higher frequency (wavenumber) compared to a typical aliphatic ketone due to the electron-withdrawing inductive effect of the halogen.

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: A small drop of neat liquid 1,3-dibromo-2-pentanone is placed directly onto the ATR crystal (e.g., diamond or germanium).

-

Data Acquisition: The IR beam is passed through the ATR crystal, and the evanescent wave interacts with the sample. The transmitted radiation is then sent to the detector.

-

Background Correction: A background spectrum of the clean ATR crystal is recorded and subtracted from the sample spectrum to remove atmospheric and instrumental interferences.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) (Predicted) | Vibration | Intensity |

| ~2970-2850 | C-H (sp³) stretching | Medium |

| ~1730 | C=O (ketone) stretching | Strong |

| ~1460 | C-H bending | Medium |

| ~700-600 | C-Br stretching | Strong |

Interpretation of IR Spectrum

The most diagnostic peak in the IR spectrum is the carbonyl stretch. For a simple aliphatic ketone like 2-pentanone, this peak appears around 1715 cm⁻¹.[8] The presence of an α-halogen, in this case, bromine, increases the energy of the C=O bond, shifting the absorption to a higher wavenumber, predicted to be around 1730 cm⁻¹. The C-H stretching and bending vibrations are consistent with the presence of alkyl groups.[9] The C-Br stretching vibrations are expected in the fingerprint region.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule. Due to the asymmetry of 1,3-dibromo-2-pentanone, all five carbon atoms and all four sets of protons are expected to be chemically non-equivalent, giving rise to distinct signals in the ¹³C and ¹H NMR spectra, respectively.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Approximately 10-20 mg of 1,3-dibromo-2-pentanone is dissolved in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (0 ppm).

-

Data Acquisition: The sample is placed in the NMR spectrometer, and the ¹H and ¹³C spectra are acquired. For ¹³C NMR, proton decoupling is typically used to simplify the spectrum to singlets for each carbon.

-

Data Processing: The acquired free induction decays (FIDs) are Fourier transformed to produce the NMR spectra. Phasing and baseline correction are applied.

¹H NMR Spectroscopy

The ¹H NMR spectrum will show four distinct signals. The chemical shifts will be influenced by the proximity of the protons to the electron-withdrawing carbonyl group and bromine atoms.

Predicted ¹H NMR Data

| Chemical Shift (δ, ppm) (Predicted) | Multiplicity | Integration | Assignment |

| ~4.5 | Triplet | 1H | H-3 |

| ~4.2 | Singlet | 2H | H-1 |

| ~2.0 | Sextet | 2H | H-4 |

| ~1.1 | Triplet | 3H | H-5 |

Interpretation of ¹H NMR Spectrum

-

H-3: The proton at the 3-position is adjacent to a CH₂ group and is deshielded by the bromine atom, hence its downfield chemical shift. It will appear as a triplet due to coupling with the two protons at the 4-position.

-

H-1: The protons at the 1-position are adjacent to the carbonyl group and a bromine atom, leading to a significant downfield shift. With no adjacent protons, this signal is expected to be a singlet.

-

H-4: These protons are adjacent to both a CH group and a CH₃ group, resulting in a complex splitting pattern (sextet).

-

H-5: The terminal methyl protons are the most upfield and will appear as a triplet due to coupling with the adjacent CH₂ group.

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum is expected to show five distinct singlets, corresponding to the five non-equivalent carbon atoms in the molecule.

Predicted ¹³C NMR Data

| Chemical Shift (δ, ppm) (Predicted) | Assignment |

| ~195 | C-2 (C=O) |

| ~50 | C-3 (CHBr) |

| ~35 | C-1 (CH₂Br) |

| ~30 | C-4 (CH₂) |

| ~10 | C-5 (CH₃) |

Interpretation of ¹³C NMR Spectrum

-

C-2: The carbonyl carbon is the most deshielded and will appear at a very low field.[10]

-

C-3 and C-1: The carbons directly bonded to the electronegative bromine atoms will be significantly deshielded compared to typical sp³ hybridized carbons.[10]

-

C-4 and C-5: These carbons will have chemical shifts in the typical aliphatic region.

Caption: Predicted NMR assignments for 1,3-dibromo-2-pentanone.

Conclusion

The spectroscopic data for 1,3-dibromo-2-pentanone can be reliably predicted based on its chemical structure and the established principles of MS, IR, and NMR spectroscopy for α-haloketones. The key identifying features include the characteristic triplet molecular ion peak in the mass spectrum, a strong carbonyl absorption above 1720 cm⁻¹ in the IR spectrum, and a unique set of signals in the ¹H and ¹³C NMR spectra reflecting the asymmetrical and halogenated nature of the molecule. This guide provides a comprehensive framework for the identification and characterization of 1,3-dibromo-2-pentanone in a research and development setting.

References

-

Human Metabolome Database. (n.d.). 13C NMR Spectrum (1D, 600 MHz, D2O, predicted) (HMDB0034235). Retrieved from [Link]

-

LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

LibreTexts. (2024, July 30). 13.12: Characteristics of ¹³C NMR Spectroscopy. Retrieved from [Link]

-

Fowler, S. (2017, November 28). How to predict the 13C NMR spectrum of a compound [Video]. YouTube. Retrieved from [Link]

-

Filo. (2025, October 22). please explain the mass spectrometry fragmentation of 2 pentanone in details. Retrieved from [Link]

-

Anonymous. (n.d.). 13CNMR. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

-

SpectraBase. (n.d.). 1,3-Dibromo-1-chloropentan-2-one - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

ChemistNate. (2015, August 11). Draw the NMR Spectrum of pentan-2-one [Video]. YouTube. Retrieved from [Link]

-

PubChem. (n.d.). 1,3-Dibromopentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

NMRDB.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

-

Clark, J. (n.d.). fragmentation patterns in the mass spectra of organic compounds. Chemguide. Retrieved from [Link]

-

Chad's Prep. (2018, September 20). 14.6c Fragmentation Patterns of Ketones and Aldehydes | Mass Spectrometry [Video]. YouTube. Retrieved from [Link]

-

ChemistNate. (2020, September 5). Draw the 1H NMR Spectrum of 2-pentanone [Video]. YouTube. Retrieved from [Link]

-

Chem Help ASAP. (2022, November 22). mass spectrum & fragmentation of 2-pentanone [Video]. YouTube. Retrieved from [Link]

-

Save My Exams. (n.d.). Mass Spectrometry Fragmentation Patterns. Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Electronic Supporting Information. Retrieved from [Link]

-

Anonymous. (n.d.). CHEM 2600 Topic 2: Nuclear Magnetic Resonance (NMR). Retrieved from [Link]

-

The Journal of Organic Chemistry. (2021, February 5). A Theoretical Stereoselectivity Model of Photochemical Denitrogenations of Diazoalkanes Toward Strained 1,3-Dihalogenated Bicyclobutanes. ACS Publications. Retrieved from [Link]

-

Modgraph. (n.d.). 1H chemical shifts in NMR. Part 24-proton chemical shifts in some gem-difunctional compounds: 3-endo. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2-Pentanone. NIST WebBook. Retrieved from [Link]

-

PrepMate. (n.d.). Analyze the IR spectrum of 3-pentanone and identify key peaks. Retrieved from [Link]

-

PubChem. (n.d.). 3,5-Dibromo-2-pentanone. National Center for Biotechnology Information. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 2,3-Pentanedione. NIST WebBook. Retrieved from [Link]

-

Wikipedia. (n.d.). Alkane. Retrieved from [Link]

-

MDPI. (n.d.). Synthetic Access to Aromatic α-Haloketones. Retrieved from [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. 1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Solved Two compounds (pentan-2-one and pentan-3-one) are | Chegg.com [chegg.com]

- 4. please explain the mass spectrometry fragmentation of 2 pentanone in deta.. [askfilo.com]

- 5. youtube.com [youtube.com]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. 2-Pentanone [webbook.nist.gov]

- 8. Alkane - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. treenablythe.weebly.com [treenablythe.weebly.com]

Physical and chemical properties of 1,3-Dibromopentan-2-one

An In-Depth Technical Guide to 1,3-Dibromopentan-2-one: Properties, Synthesis, and Spectroscopic Analysis

Prepared by: Gemini, Senior Application Scientist

Abstract

1,3-Dibromopentan-2-one is a halogenated ketone of significant interest to the synthetic chemistry community. Its bifunctional nature, possessing two electrophilic carbon centers and a central carbonyl group, renders it a versatile building block for the construction of complex organic molecules, particularly heterocyclic systems relevant to pharmaceutical and materials science. This guide provides a comprehensive analysis of the known physical and chemical properties of 1,3-Dibromopentan-2-one. We delve into its structural attributes, predicted reactivity, safe handling protocols, and a detailed framework for its spectroscopic elucidation. This document is intended to serve as a foundational resource for researchers, chemists, and drug development professionals aiming to leverage this reagent in their synthetic endeavors.

Molecular Identity and Structural Features

1,3-Dibromopentan-2-one, also known by its CAS Number 816-21-7, is an α,α'-dihaloketone.[1][2][3] Its structure is characterized by a five-carbon pentanone backbone with bromine atoms substituted at positions 1 and 3.

The key to its chemical utility lies in the electronic interplay between the electron-withdrawing carbonyl group and the two bromine atoms. The carbonyl group enhances the electrophilicity of the adjacent bromine-bearing carbons, making them highly susceptible to nucleophilic attack. The presence of a chiral center at the C3 position suggests that enantioselective synthesis and reactions are possible avenues for exploration.

Physicochemical Properties

The physicochemical properties of a compound are critical for predicting its behavior in various solvents, its potential for crossing biological membranes, and for designing appropriate purification strategies. The properties for 1,3-Dibromopentan-2-one, largely derived from computational models, are summarized below.

| Property | Value | Reference(s) |

| Molecular Weight | 243.92 g/mol | [1][2] |

| Exact Mass | 243.89214 Da | [1][3] |

| XLogP3-AA | 2.5 | [1][3] |

| Hydrogen Bond Donor Count | 0 | [1][3] |

| Hydrogen Bond Acceptor Count | 1 | [1][3] |

| Rotatable Bond Count | 3 | [1][3] |

| Topological Polar Surface Area | 17.1 Ų | [1] |

| Complexity | 82.5 | [1][3] |

The XLogP3 value of 2.5 suggests moderate lipophilicity, indicating that the compound is likely to have good solubility in common organic solvents such as ethers, esters, and halogenated hydrocarbons, with limited solubility in water. The single hydrogen bond acceptor (the carbonyl oxygen) and absence of donors further support this solubility profile.

Chemical Reactivity and Synthetic Potential

As a bifunctional electrophile, 1,3-Dibromopentan-2-one is primed for reactions with a wide array of nucleophiles. Its reactivity profile makes it an excellent precursor for forming cyclic and heterocyclic structures.

Core Reactivity: The primary reaction pathway involves the sequential or double nucleophilic substitution at the C1 and C3 positions. Dinucleophiles, such as primary amines, hydrazines, or thioamides, can react to form five, six, or seven-membered rings, which are common scaffolds in pharmacologically active molecules.

Synthesis and Safe Handling

While specific, peer-reviewed synthetic procedures for 1,3-Dibromopentan-2-one are not abundant in the primary literature, a logical approach is the direct α,α'-dibromination of the parent ketone, 2-pentanone.

Proposed Synthetic Protocol: Bromination of 2-Pentanone

Causality: The acidic protons on the carbons alpha to the carbonyl group (C1 and C3) can be removed to form an enolate, which then acts as a nucleophile, attacking molecular bromine (Br₂). The reaction can be performed under acidic or basic conditions, though acidic conditions often provide better control and prevent polyhalogenation side reactions.

-

Reaction Setup: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and reflux condenser, charge 2-pentanone (1.0 eq) and a suitable solvent like glacial acetic acid.

-

Bromine Addition: Dissolve bromine (2.1 eq) in acetic acid and add it dropwise to the stirred ketone solution at room temperature. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary. The disappearance of the red-brown bromine color indicates its consumption.

-

Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to ensure the complete consumption of the starting material and the mono-bromo intermediate.

-

Workup: Once the reaction is complete, pour the mixture into a large volume of cold water to precipitate the product.

-

Purification: Extract the aqueous mixture with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the combined organic layers with a saturated sodium bicarbonate solution to neutralize excess acid, followed by a wash with sodium thiosulfate solution to remove any unreacted bromine, and finally with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product, which can be further purified by vacuum distillation or column chromatography.

Safety and Handling Protocol

Halogenated ketones are often irritants and lachrymators. Based on safety data for similar compounds, stringent safety measures are required.[4][5][6][7]

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat. All handling should be performed inside a certified chemical fume hood to avoid inhalation of vapors.[4][7]

-

Storage: Store in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[4][5] Keep the container tightly closed and protect it from light.

-

Spill & Disposal: In case of a spill, absorb with an inert material (e.g., vermiculite or sand) and place it in a sealed container for chemical waste disposal.[4] Dispose of contents and container to an approved waste disposal plant.[5]

-

First Aid:

Protocol for Spectroscopic Elucidation

No public spectral data for 1,3-Dibromopentan-2-one is readily available. Therefore, this section provides a validated protocol for acquiring and interpreting the necessary spectroscopic data to confirm its structure. This multi-technique approach ensures self-validation of the final structural assignment.

Expected Spectroscopic Data Summary

| Technique | Expected Features |

| ¹H NMR | Four distinct signals corresponding to -CH₂Br, -CHBr-, -CH₂-, and -CH₃ protons. Complex splitting patterns are expected due to diastereotopic protons and vicinal coupling. |

| ¹³C NMR | Five distinct signals: C=O (~195-205 ppm), C-Br signals (~35-55 ppm), and aliphatic C-C signals (~10-35 ppm). |

| FT-IR | Strong C=O stretch (~1715-1735 cm⁻¹), C-H stretches (~2850-3000 cm⁻¹), and C-Br stretches (~500-650 cm⁻¹). |

| Mass Spec (EI) | Molecular ion peak cluster (M⁺, M⁺+2, M⁺+4) with a characteristic ~1:2:1 ratio due to the two bromine isotopes (⁷⁹Br and ⁸¹Br). Common fragments would include loss of Br• and the ethyl group. |

Step-by-Step Experimental Protocol

-

Sample Preparation:

-

NMR: Dissolve ~15 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add tetramethylsilane (TMS) as an internal standard (0 ppm).

-

FT-IR: Place one drop of the neat liquid sample between two KBr plates to create a thin film.

-

GC-MS: Prepare a dilute solution (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.

-

-

Instrumentation and Data Acquisition:

-

NMR: Utilize a 400 MHz (or higher) spectrometer. Acquire a standard ¹H spectrum, a proton-decoupled ¹³C spectrum, and consider advanced 2D experiments like COSY and HSQC to resolve complex couplings and assign carbon-proton correlations.

-

FT-IR: Use a standard Fourier-transform infrared spectrometer, scanning from 4000 cm⁻¹ to 400 cm⁻¹.

-

GC-MS: Employ a standard gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

-

-

Data Interpretation and Structural Confirmation:

-

Mass Spectrum: First, confirm the molecular weight and the presence of two bromine atoms from the isotopic pattern of the molecular ion.

-

IR Spectrum: Identify the key functional groups, especially the prominent carbonyl peak, confirming the ketone moiety.

-

¹³C NMR Spectrum: Count the number of signals to confirm the five unique carbons in the structure.

-

¹H NMR Spectrum: Analyze the chemical shifts, integration (proton count), and splitting patterns to piece together the fragments and confirm the connectivity of the ethyl group, the two brominated carbons, and the carbonyl group. The correlation of all data sets provides a definitive structural confirmation.

-

Conclusion

1,3-Dibromopentan-2-one is a reagent with considerable, yet largely untapped, potential in synthetic organic chemistry. Its physical properties suggest straightforward handling and purification using standard laboratory techniques, while its electronic structure makes it a potent precursor for diverse molecular architectures. The protocols for safe handling and spectroscopic analysis provided herein offer a robust framework for scientists to confidently and safely incorporate this valuable building block into their research programs, paving the way for new discoveries in drug development and materials science.

References

-

PubChem. (n.d.). 1,3-Dibromopentan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

-

Mol-Instincts. (n.d.). 1,3-Dibromo-2-pentanone. Retrieved from [Link]

-

LookChem. (n.d.). 1,3-Dibromo-2-pentanone. Retrieved from [Link]

-

Thermo Fisher Scientific. (2025). Safety Data Sheet for 1,4-Dibromopentane. Retrieved from [Link] (Note: Provides analogous safety information).

-

PubChem. (n.d.). 1,3-Dibromobutan-2-one. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 1,3-Dibromopentan-2-one | C5H8Br2O | CID 12892932 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [wap.guidechem.com]

- 3. lookchem.com [lookchem.com]

- 4. assets.thermofisher.cn [assets.thermofisher.cn]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide to the Mechanistic Pathways of 1,3-Dibromo-2-pentanone in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of the core reaction mechanisms of 1,3-dibromo-2-pentanone, a versatile bifunctional electrophile in organic synthesis. By leveraging its unique structural features—two electrophilic carbon centers and an adjacent carbonyl group—this reagent serves as a valuable building block for a variety of molecular scaffolds, particularly in the synthesis of heterocyclic compounds. This document will elucidate the fundamental principles governing its reactivity, explore its participation in key synthetic transformations, and provide practical insights into its application.

The Electrophilic Nature of 1,3-Dibromo-2-pentanone: A Dual-Action Reagent

1,3-Dibromo-2-pentanone (CAS No. 816-21-7) is an α,α'-dihaloketone characterized by two bromine atoms positioned on the carbons adjacent to a carbonyl group.[1][2] This arrangement confers significant electrophilicity to both the C1 and C3 positions, making them susceptible to nucleophilic attack. The electron-withdrawing nature of the carbonyl group enhances the partial positive charge on the α-carbons, thereby increasing their reactivity compared to simple alkyl halides.[1]

The molecule's reactivity is a nuanced interplay of several factors:

-

Inductive Effects: The electronegative bromine and oxygen atoms create significant partial positive charges on the C1, C2, and C3 carbons.

-

Enolization: The presence of a proton at the C1 position allows for enolate formation under basic conditions, which is a key step in several reaction pathways.

-

Leaving Group Ability: The bromide ions are excellent leaving groups, facilitating nucleophilic substitution reactions.

These electronic properties dictate the diverse reaction mechanisms that 1,3-dibromo-2-pentanone can undergo, including nucleophilic substitution, cyclocondensation, and rearrangement reactions.

Key Reaction Mechanisms and Synthetic Applications

Synthesis of Substituted Furans: The Feist-Benary Reaction

A prominent application of 1,3-dibromo-2-pentanone is in the synthesis of substituted furans, a common motif in pharmaceuticals and natural products. The Feist-Benary furan synthesis provides a powerful tool for this transformation, typically involving the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base.

Mechanism of Action:

The reaction is initiated by the deprotonation of the active methylene group of a β-dicarbonyl compound, such as ethyl acetoacetate, to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking one of the electrophilic carbons of 1,3-dibromo-2-pentanone.

-

Step 1: Enolate Formation: A base, such as sodium ethoxide, abstracts a proton from the α-carbon of the β-dicarbonyl compound.

-

Step 2: Nucleophilic Attack: The resulting enolate attacks the C3 carbon of 1,3-dibromo-2-pentanone in an S(_N)2 fashion, displacing the bromide ion. The C3 position is generally favored for the initial attack due to less steric hindrance compared to the C1 position adjacent to the carbonyl group.

-

Step 3: Intramolecular Cyclization: The intermediate formed then undergoes an intramolecular cyclization. The enolate of the newly formed dicarbonyl compound attacks the remaining α-bromocarbon (C1), leading to the formation of a five-membered dihydrofuran ring.

-

Step 4: Dehydration: Subsequent elimination of water (dehydration) under the reaction conditions results in the formation of the aromatic furan ring.

Experimental Protocol: Synthesis of Ethyl 2-ethyl-5-methylfuran-3-carboxylate

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve sodium metal (1.0 eq) in absolute ethanol under an inert atmosphere to prepare a fresh solution of sodium ethoxide.

-

Addition of Reactants: To the cooled sodium ethoxide solution, add ethyl acetoacetate (1.0 eq) dropwise while maintaining the temperature below 10 °C. After the addition is complete, add 1,3-dibromo-2-pentanone (1.0 eq) dropwise to the reaction mixture.

-

Reaction Conditions: The reaction mixture is then heated to reflux for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up and Purification: After completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between water and diethyl ether. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography on silica gel to afford the desired furan derivative.

Synthesis of Substituted Thiazoles: The Hantzsch Thiazole Synthesis

1,3-Dibromo-2-pentanone is a key substrate in the Hantzsch thiazole synthesis, a classic method for the preparation of thiazole derivatives. This reaction involves the condensation of an α-halo ketone with a thioamide or thiourea.

Mechanism of Action:

The reaction proceeds through a sequence of nucleophilic substitution and intramolecular cyclization followed by dehydration.

-

Step 1: Nucleophilic Attack by Sulfur: The sulfur atom of the thioamide (or thiourea), being a soft nucleophile, attacks one of the electrophilic α-carbons of 1,3-dibromo-2-pentanone. The attack is likely to occur at the C1 position due to the higher electrophilicity imparted by the adjacent carbonyl group.

-

Step 2: Intermediate Formation: This S-alkylation step forms a key intermediate.

-

Step 3: Intramolecular Cyclization: The nitrogen atom of the intermediate then acts as a nucleophile, attacking the carbonyl carbon to form a five-membered thiazoline ring.

-

Step 4: Dehydration: The resulting thiazoline intermediate readily undergoes dehydration to yield the stable aromatic thiazole ring.

Experimental Protocol: Synthesis of 2-Amino-4-ethyl-5-(bromomethyl)thiazole

-

Reaction Setup: In a round-bottom flask, dissolve 1,3-dibromo-2-pentanone (1.0 eq) and thiourea (1.1 eq) in ethanol.

-

Reaction Conditions: The mixture is stirred at room temperature for 12-24 hours. The reaction progress can be monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is evaporated under reduced pressure. The residue is then treated with a saturated aqueous solution of sodium bicarbonate to neutralize any hydrobromic acid formed. The resulting precipitate is collected by filtration, washed with water, and dried. The crude product can be further purified by recrystallization from ethanol.

The Favorskii Rearrangement

As an α,α'-dihaloketone, 1,3-dibromo-2-pentanone has the potential to undergo a Favorskii rearrangement in the presence of a strong base.[3][4] This reaction typically leads to the formation of α,β-unsaturated carboxylic acid derivatives.[4]

Mechanism of Action:

The mechanism for α,α'-dihaloketones in the Favorskii rearrangement is distinct from that of monohaloketones.

-

Step 1: Enolate Formation: A strong base, such as sodium ethoxide, abstracts a proton from the C1 position to form an enolate.

-

Step 2: Cyclopropanone Formation and Ring Opening: Unlike the classic Favorskii rearrangement, the formation of a stable cyclopropanone intermediate is less likely due to the presence of the second bromine atom. Instead, a concerted or stepwise elimination of HBr is more probable.

-

Step 3: Elimination: The enolate can undergo elimination of the bromide ion from the C3 position to form an α,β-unsaturated ketone.

-

Step 4: Further Reaction: The resulting α-bromo-α,β-unsaturated ketone can then react further with the base. Nucleophilic attack of the alkoxide at the carbonyl carbon, followed by rearrangement and elimination of the second bromide ion, would lead to the α,β-unsaturated ester.

Experimental Protocol: Synthesis of Ethyl pent-2-enoate

-

Reaction Setup: A solution of sodium ethoxide is prepared by dissolving sodium metal (2.2 eq) in absolute ethanol in a three-necked flask equipped with a dropping funnel and a reflux condenser under an inert atmosphere.

-

Addition of Reactant: The solution is cooled in an ice bath, and 1,3-dibromo-2-pentanone (1.0 eq) is added dropwise with stirring.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4-6 hours.

-

Work-up and Purification: The reaction mixture is cooled, and the excess ethanol is removed under reduced pressure. The residue is diluted with water and extracted with diethyl ether. The combined organic extracts are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated. The product is purified by fractional distillation.

Quantitative Data Summary

| Reaction Type | Reactants | Product | Typical Yield (%) |